For-Met-Val-OH For-Met-Val-OH
Brand Name: Vulcanchem
CAS No.: 29790-45-2
VCID: VC3703828
InChI: InChI=1S/C11H20N2O4S/c1-7(2)9(11(16)17)13-10(15)8(12-6-14)4-5-18-3/h6-9H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)
SMILES: CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O
Molecular Formula: C11H20N2O4S
Molecular Weight: 276.35 g/mol

For-Met-Val-OH

CAS No.: 29790-45-2

Cat. No.: VC3703828

Molecular Formula: C11H20N2O4S

Molecular Weight: 276.35 g/mol

* For research use only. Not for human or veterinary use.

For-Met-Val-OH - 29790-45-2

Specification

CAS No. 29790-45-2
Molecular Formula C11H20N2O4S
Molecular Weight 276.35 g/mol
IUPAC Name 2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C11H20N2O4S/c1-7(2)9(11(16)17)13-10(15)8(12-6-14)4-5-18-3/h6-9H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)
Standard InChI Key DWZMYBRYTYGZDG-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O
Canonical SMILES CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O

Introduction

Chemical Structure and Composition

For-Met-Val-OH is a dipeptide consisting of a formylated methionine residue linked via a peptide bond to valine, with a free carboxylic acid at the C-terminus. The N-terminal formyl group is a defining characteristic that influences the compound's biochemical properties and functional role.

Molecular Structure

The chemical structure of For-Met-Val-OH can be characterized as follows:

Structural ComponentDescription
N-terminusModified with formyl group (H-CO-)
First amino acidL-Methionine
Second amino acidL-Valine
C-terminusFree carboxylic acid (-COOH)
Peptide bondsStandard amide linkage between amino acids

Physical Properties

Based on similar N-formylated amino acids and peptides, For-Met-Val-OH would likely exhibit the following physical properties:

PropertyEstimated ValueNotes
Molecular FormulaC11H20N2O4SContains carbon, hydrogen, nitrogen, oxygen, and sulfur
Molecular Weight~276.35 g/molCalculated based on atomic masses
Physical StateSolid at room temperatureSimilar to other small peptides
Melting Point~150-170°CEstimated based on similar peptides like For-Val-OH which has a melting point of 154-156°C
SolubilitySoluble in polar organic solventsLikely moderately soluble in water, better in DMSO or methanol
LogP~0.5-1.0Estimated based on related compounds

Biological Significance of N-Formylated Peptides

Differential Effects on Protein Synthesis

Studies using MTFMT knockout models have demonstrated that the absence of N-formylation:

EffectObservationSignificance
Protein SynthesisStill occurs but at reduced efficiencyN-formylation enhances but is not essential for translation
Impact on ComplexesMarked reduction in OXPHOS complexes I and IVCritical for respiratory chain assembly
Supercomplex FormationImpaired formation of CI-CIII2-CIV supercomplexesImportant for mitochondrial respiration efficiency
Metabolic AdaptationIncreased glycolysis observed in MTFMT-deficient cellsCompensatory mechanism for reduced OXPHOS

These findings suggest that dipeptides containing N-formylmethionine, such as For-Met-Val-OH, could play important roles in studies examining translation initiation and protein assembly mechanisms .

Research Applications and Synthesis

Applications in Structural Biology

For-Met-Val-OH and similar formylated peptides have significant value as research tools for studying ribosomal function and protein synthesis. The development of hydrolysis-resistant RNA-peptide conjugates that mimic peptidyl-tRNAs has been particularly important for structural studies of the ribosome .

Recent research has established methods for synthesizing N-formylmethionylated peptides that overcome previous limitations where the formyl group was easily cleaved during deprotection steps in solid-phase synthesis .

Synthetic Approaches

Creating compounds like For-Met-Val-OH presents specific challenges due to the lability of the formyl group under basic conditions typically used in peptide synthesis. Recent advances have developed methods to address this challenge:

Synthetic ApproachKey FeaturesAdvantages
Post-deprotection formylationCoupling activated N-formyl methionine to fully deprotected peptidesPreserves formyl group integrity
Solid-phase synthesisChemical synthesis allowing flexibility in both peptide and RNA sequencesPermits creation of various peptide combinations
Verification methodsFT-ICR mass spectrometry sequence analysisConfirms structural integrity and chemoselectivity

These synthetic approaches have facilitated high-resolution structural studies of ribosomes in complex with N-formylmethionylated peptides, achieving resolutions as fine as 2.60 Å .

Comparative Analysis with Related Compounds

For-Met-Val-OH shares structural similarities with other N-formylated amino acids and peptides. By examining the properties of related compounds, we can infer additional characteristics of For-Met-Val-OH.

Comparison with For-Val-OH

PropertyFor-Val-OH For-Met-Val-OH (estimated)
Molecular FormulaC6H11NO3C11H20N2O4S
Molecular Weight145.16 g/mol~276.35 g/mol
Melting Point154-156°CLikely 150-170°C
Density1.124 g/cm³Likely 1.1-1.3 g/cm³
Boiling Point355.7°C at 760 mmHgLikely >400°C (decomposes before boiling)

Biochemical Relevance Comparison

N-formylated peptides have distinct biochemical properties related to their role in translation:

FeatureSignificance in Translation
N-terminal formyl groupRecognition signal for initiation factors
Methionine componentFirst amino acid incorporated in protein synthesis
Peptide bondDemonstrates the initial steps of peptide chain elongation
Valine residueRepresents early chain elongation in protein synthesis models

Implications in Pathological Conditions

Connection to Mitochondrial Disorders

Mutations in the MTFMT gene, which is responsible for N-formylation of Met-tRNA Met in mitochondria, have been linked to Leigh syndrome, a severe neurometabolic disorder. This highlights the critical importance of proper formylation mechanisms in human health .

Research has shown that the absence of N-formylation impacts:

  • The assembly and stability of oxidative phosphorylation (OXPHOS) complexes

  • The formation of supercomplexes essential for efficient respiration

  • Cellular bioenergetics, with compensatory increases in glycolysis

These observations underscore the potential value of compounds like For-Met-Val-OH in research models investigating mitochondrial translation defects and potential therapeutic approaches .

Future Research Directions

Research AreaPotential Application
Antimicrobial DevelopmentTargeting bacterial translation initiation
Mitochondrial Disease TherapiesAddressing defects in N-formylation pathways
Structural BiologyUnderstanding ribosomal function and drug targeting
Biochemical ToolsDeveloping peptidyl-tRNA mimics for translation studies

Analytical Challenges and Opportunities

The ongoing development of improved methods for synthesizing and analyzing N-formylated peptides like For-Met-Val-OH presents both challenges and opportunities:

  • Need for chemoselectivity in formylation reactions

  • Techniques for maintaining formyl group stability

  • Methods for high-resolution structural analysis of peptide-ribosome complexes

  • Approaches for studying the dynamics of translation initiation

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